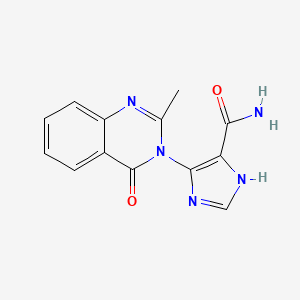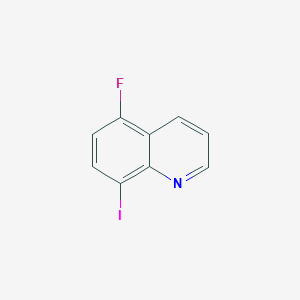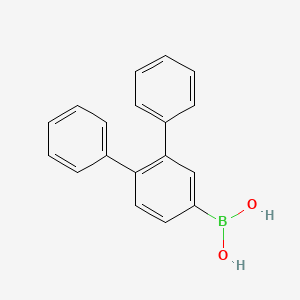![molecular formula C17H21NO2 B11847209 tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate CAS No. 167299-92-5](/img/structure/B11847209.png)
tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound features a tert-butyl group, a methyl group, and a naphthalen-2-ylmethyl group attached to the carbamate structure, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate typically involves the reaction of naphthalen-2-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
[ \text{Naphthalen-2-ylmethylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and alcohols, allowing selective reactions to occur without interference from other functional groups.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its carbamate structure can mimic natural substrates, making it useful in enzyme assays and inhibitor design.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with antimicrobial, anticancer, or anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and polymers. Its unique structure allows for the development of materials with specific properties and functions.
Mecanismo De Acción
The mechanism of action of tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted. The naphthalen-2-ylmethyl group provides additional hydrophobic interactions, enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
- tert-Butyl (3-(naphthalen-1-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
- Methyl tert-butyl(3-methylpyridin-2-yl)carbamate
Comparison: Compared to similar compounds, tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate stands out due to its unique combination of functional groups. The presence of the naphthalen-2-ylmethyl group imparts distinct chemical and physical properties, such as increased hydrophobicity and aromaticity. This makes it particularly useful in applications requiring specific interactions with hydrophobic or aromatic environments.
Propiedades
Número CAS |
167299-92-5 |
|---|---|
Fórmula molecular |
C17H21NO2 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-(naphthalen-2-ylmethyl)carbamate |
InChI |
InChI=1S/C17H21NO2/c1-17(2,3)20-16(19)18(4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11H,12H2,1-4H3 |
Clave InChI |
QBDCZPWWINORJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11847133.png)
![4-Oxo-5-(propan-2-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid](/img/structure/B11847139.png)



![4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid](/img/structure/B11847165.png)



![3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine](/img/structure/B11847196.png)

